molecular formula C8H9BrN4 B13133244 8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine

8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13133244
M. Wt: 241.09 g/mol
InChI Key: FHTAQFQPSUDFMN-UHFFFAOYSA-N
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Description

8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine typically involves the functionalization of imidazo[1,2-a]pyrazine scaffolds. One common method is the bromination of 2,6-dimethylimidazo[1,2-a]pyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, methylation, and amination steps, followed by purification using techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The bromine and methyl groups in its structure can influence its binding affinity and selectivity towards enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 2,6-Dimethylimidazo[1,2-a]pyridine
  • 8-Bromoimidazo[1,2-a]pyridine

Uniqueness

8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups allows for versatile functionalization and potential interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

8-bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C8H9BrN4/c1-4-3-13-7(10)5(2)12-8(13)6(9)11-4/h3H,10H2,1-2H3

InChI Key

FHTAQFQPSUDFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2C(=N1)Br)C)N

Origin of Product

United States

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